molecular formula C14H12N4OS B2988540 2-phenyl-N-(thiophen-3-ylmethyl)-2H-1,2,3-triazole-4-carboxamide CAS No. 1251682-80-0

2-phenyl-N-(thiophen-3-ylmethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2988540
CAS No.: 1251682-80-0
M. Wt: 284.34
InChI Key: HURNEMAMHGRFAZ-UHFFFAOYSA-N
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Description

2-phenyl-N-(thiophen-3-ylmethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core, a chemotype of significant interest in medicinal chemistry and chemical biology. The 1,2,3-triazole ring is known for its metabolic stability and ability to participate in key interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, making it a valuable scaffold in drug discovery . This particular compound incorporates a 2-phenyl-2H-1,2,3-triazole regioisomer, a configuration that often results in a relatively planar molecular structure, which can influence its binding mode to enzymes or receptors . The structure is further functionalized with a thiophen-3-ylmethyl carboxamide moiety, introducing a heteroaromatic element that may enhance binding affinity or modulate physicochemical properties. Compounds based on the 1,2,3-triazole structure have demonstrated a wide range of biological activities in research settings, including potential anticancer , antiviral , and antimicrobial effects . The specific research applications and biological activity profile of this compound must be determined by the investigator. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for more complex chemical entities. Researchers are encouraged to consult the scientific literature for the latest advancements regarding this compound class. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenyl-N-(thiophen-3-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c19-14(15-8-11-6-7-20-10-11)13-9-16-18(17-13)12-4-2-1-3-5-12/h1-7,9-10H,8H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURNEMAMHGRFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(thiophen-3-ylmethyl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole core. One common method is the Huisgen cycloaddition click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques can help achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(thiophen-3-ylmethyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents to the triazole ring or other parts of the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with potentially different biological and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole core makes it a versatile intermediate in organic synthesis.

Biology

Biologically, 2-phenyl-N-(thiophen-3-ylmethyl)-2H-1,2,3-triazole-4-carboxamide may exhibit various activities such as antimicrobial, antifungal, and anticancer properties. Its potential as a therapeutic agent is being explored in drug discovery and development.

Medicine

In medicine, the compound's derivatives could be developed into drugs for treating various diseases. Its ability to interact with biological targets makes it a candidate for pharmaceutical research.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-phenyl-N-(thiophen-3-ylmethyl)-2H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The phenyl and thiophen-3-ylmethyl groups may enhance the compound's binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Substituent Variations on the Triazole-Carboxamide Core

  • Compound 9c (): Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide. Key Differences: Replaces the thiophen-3-ylmethyl group with a bromophenyl-thiazole moiety. Docking studies suggest distinct binding poses compared to the thiophene-containing target compound .
  • Compound 1 ():

    • Structure: 5-(2-Chloroacetamido)-2-phenyl-N-(1,3,4-thiadiazol-2-yl)-2H-1,2,3-triazole-4-carboxamide.
    • Key Differences: Substitutes thiophen-3-ylmethyl with a thiadiazole ring.
    • Implications: Thiadiazole is π-deficient, favoring electron-deficient interactions, whereas thiophene (π-excessive) may engage in stronger π-π stacking. This difference could alter metabolic stability or target selectivity .
  • Compound ZIPSEY ():

    • Structure: (S)-1-(4-Chlorophenyl)-N-(−1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide.
    • Key Differences: Features a chlorophenyl group and a hydroxypropan-2-yl substituent.
    • Implications: The polar hydroxy group increases solubility but may reduce membrane permeability compared to the lipophilic thiophene in the target compound .

B. Functional Group Modifications

  • Compound 19a ():
    • Structure: 5-(Benzyloxy)-2-methyl-N-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxamide.
    • Key Differences: Incorporates a benzyloxy group and trifluoromethylphenyl substituent.
    • Implications: The trifluoromethyl group enhances electrophilicity and metabolic resistance, while the benzyloxy group may sterically hinder interactions compared to the compact thiophene .
  • Compound 35 ():
    • Structure: 5-Benzyloxy-2-(cyclopropylmethyl)-N-(2,3,5,6-tetrafluoro[1,1'-biphenyl]-4-yl)-2H-1,2,3-triazole-4-carboxamide.
    • Key Differences: Cyclopropylmethyl and tetrafluorobiphenyl groups.
    • Implications: Fluorine atoms improve bioavailability and binding affinity via hydrophobic and electrostatic interactions, contrasting with the sulfur-driven electronic effects of thiophene .

Biological Activity

The compound 2-phenyl-N-(thiophen-3-ylmethyl)-2H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of this compound features a triazole ring connected to a phenyl group and a thiophene moiety. This unique combination may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines. The following table summarizes the cytotoxic activity of related triazole compounds:

Compound NameCell Line TestedIC50 (µM)References
N-(4-thiocyanatophenyl)-1H-1,2,3-triazoleHuman leukemic T-cells0.10
Triazole hybrid with dihydroartemisininHT-29 (colon cancer)1.5
Triazole conjugateMDA-MB-231 (breast)0.17

The mechanism by which triazoles exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. Research indicates that these compounds can modulate key signaling pathways such as NF-kB and caspase activation:

  • Induction of Apoptosis : Triazole compounds have been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and apoptosis.
  • Inhibition of Cell Migration : Some derivatives significantly reduce the migration capability of cancer cells by altering the expression of epithelial and mesenchymal markers.

Study on Antiproliferative Activity

A notable study evaluated the antiproliferative activity of various triazole derivatives against multiple cancer cell lines. The results indicated that certain compounds displayed comparable potency to established chemotherapeutics like doxorubicin:

  • Cell Lines Tested : HCT116 (colon), MDA-MB-231 (breast), and others.
  • Findings : The most potent compound exhibited an IC50 value of 0.43 µM against HCT116 cells, significantly outperforming many existing treatments .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship (SAR) have revealed that modifications at specific positions on the triazole ring can enhance biological activity:

  • Substituent Variations : Changing functional groups on the phenyl or thiophene rings can lead to improved cytotoxicity.

Q & A

Q. What are the common synthetic routes for 2-phenyl-N-(thiophen-3-ylmethyl)-2H-1,2,3-triazole-4-carboxamide?

The synthesis of triazole-carboxamide derivatives typically involves condensation reactions between acyl chlorides and amines, followed by cyclization. For example, analogs with thiophene and triazole moieties are synthesized via reactions in ethanol or DMF under reflux, yielding products with moderate-to-high purity (64–74% yields) . Key steps include:

  • Amide bond formation : Reacting activated carboxylic acids (e.g., triazole-4-carboxylic acid derivatives) with thiophen-3-ylmethylamine.
  • Cyclization : Using reagents like ethyl chloroformate or carbodiimides to form the triazole ring.
  • Purification : Crystallization from ethanol/DMF or chromatography for derivatives with aromatic substituents .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, N-H stretching at ~3300 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm, triazole carbons at δ 140–160 ppm) .
  • Mass spectrometry (ESI-MS or HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching calculated masses) .

Q. What are the key structural features influencing its reactivity and biological activity?

The triazole ring enables π-π stacking with biological targets, while the thiophene-3-ylmethyl group enhances lipophilicity and membrane permeability. Substituents on the phenyl ring (e.g., electron-withdrawing groups) can modulate electronic properties and binding affinity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and design of derivatives?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s workflow combines quantum mechanics with machine learning to prioritize reaction conditions, achieving >50% reduction in optimization time . Advanced tools include:

  • Reaction path search algorithms : Simulate intermediates and byproducts.
  • Molecular docking : Predicts binding modes to biological targets (e.g., enzymes or receptors) .

Q. How can researchers resolve contradictions in biological activity data across analogs?

Discrepancies often arise from variations in substituent electronic effects or assay conditions. Methodological solutions include:

  • Comparative SAR studies : Systematically modifying substituents (e.g., halogenation, alkylation) to isolate activity trends .
  • Standardized bioassays : Repeating assays under controlled conditions (pH, temperature) to minimize variability .
  • Metabolite profiling : Identifying degradation products that may interfere with activity .

Q. What strategies enhance the solubility and bioavailability of this compound?

  • Prodrug design : Introducing hydrolyzable groups (e.g., esters) to improve aqueous solubility .
  • Co-crystallization : Using co-formers like succinic acid to stabilize polymorphs with higher dissolution rates .
  • Nanoparticle encapsulation : Lipid-based carriers can enhance permeability across biological barriers .

Q. How to analyze reaction mechanisms for unexpected byproducts during synthesis?

  • Isolation and characterization : Purify byproducts via HPLC and analyze with NMR/HRMS .
  • Kinetic studies : Monitor reaction progress via in-situ IR or UV-Vis spectroscopy to identify intermediates .
  • Computational modeling : Simulate plausible pathways (e.g., radical or carbocation mechanisms) .

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